![molecular formula C7H9NO B13459378 5-Isocyanatospiro[2.3]hexane CAS No. 1773507-70-2](/img/structure/B13459378.png)
5-Isocyanatospiro[2.3]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isocyanatospiro[2.3]hexane is a chemical compound characterized by a unique spirocyclic structure. This compound is notable for its isocyanate functional group, which is highly reactive and widely used in various chemical reactions. The spirocyclic framework imparts unique properties to the compound, making it of interest in both academic and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isocyanatospiro[2.3]hexane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropylamine derivative with phosgene or a phosgene equivalent to introduce the isocyanate group. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the reactive intermediates.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and maximizing the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Isocyanatospiro[2.3]hexane undergoes a variety of chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in cycloaddition reactions, forming more complex spirocyclic structures.
Polymerization: The isocyanate group can react with polyols to form polyurethanes, which are widely used in the production of foams, coatings, and elastomers.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and water are common nucleophiles that react with the isocyanate group.
Catalysts: Catalysts such as dibutyltin dilaurate can be used to accelerate the reaction with polyols in polyurethane synthesis.
Solvents: Inert solvents like dichloromethane and toluene are often used to dissolve the reactants and control the reaction environment.
Major Products Formed
Ureas: Formed by the reaction with amines.
Carbamates: Formed by the reaction with alcohols.
Polyurethanes: Formed by the reaction with polyols.
Applications De Recherche Scientifique
5-Isocyanatospiro[2.3]hexane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex spirocyclic compounds and polymers.
Biology: Investigated for its potential use in the development of bioactive molecules and drug candidates.
Medicine: Explored for its potential in the synthesis of pharmaceuticals with unique structural features.
Industry: Utilized in the production of high-performance materials such as polyurethanes, which have applications in coatings, adhesives, and foams.
Mécanisme D'action
The mechanism of action of 5-Isocyanatospiro[2.3]hexane primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The spirocyclic structure may also influence the reactivity and stability of the compound, making it a versatile intermediate in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Oxaspiro[2.3]hexane: Similar spirocyclic structure but with an oxygen atom in place of the isocyanate group.
5-Azaspiro[2.3]hexane: Contains a nitrogen atom in the spirocyclic framework.
Spiro[2.3]hexane-1-carbonitrile: Features a nitrile group instead of an isocyanate group.
Uniqueness
5-Isocyanatospiro[2.3]hexane is unique due to the presence of the highly reactive isocyanate group, which allows it to participate in a wide range of chemical reactions. This reactivity, combined with the stability imparted by the spirocyclic structure, makes it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
1773507-70-2 |
|---|---|
Formule moléculaire |
C7H9NO |
Poids moléculaire |
123.15 g/mol |
Nom IUPAC |
5-isocyanatospiro[2.3]hexane |
InChI |
InChI=1S/C7H9NO/c9-5-8-6-3-7(4-6)1-2-7/h6H,1-4H2 |
Clé InChI |
GGRVBCLNQMZJBR-UHFFFAOYSA-N |
SMILES canonique |
C1CC12CC(C2)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


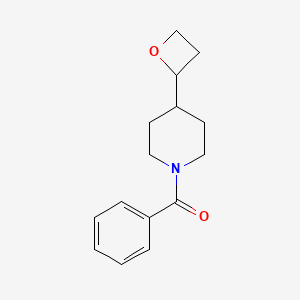
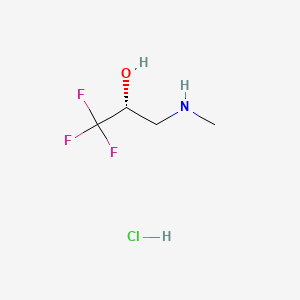
![Thieno[3,2-b]pyridine-6,7-diamine](/img/structure/B13459313.png)
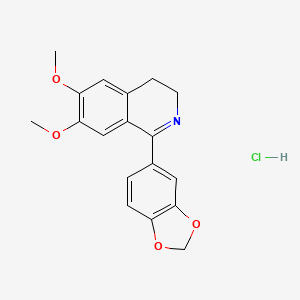

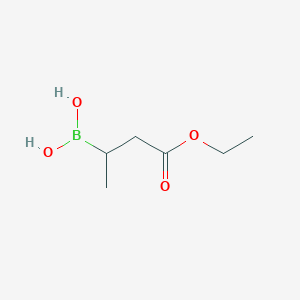
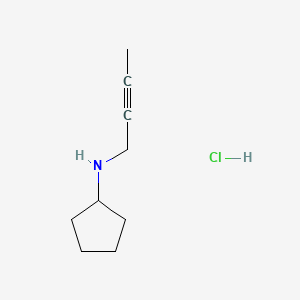

amino}methyl)-6-methylphenol](/img/structure/B13459352.png)
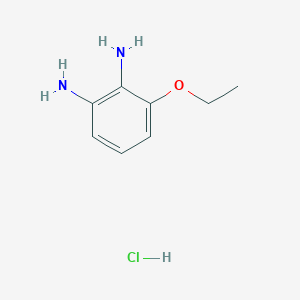
![2-{1,6-diazaspiro[3.3]heptan-1-yl}-N-methylacetamide dihydrochloride](/img/structure/B13459365.png)

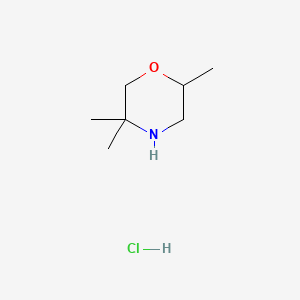
![Lithium(1+) 7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B13459383.png)
